SARS-CoV-2 nsp13-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

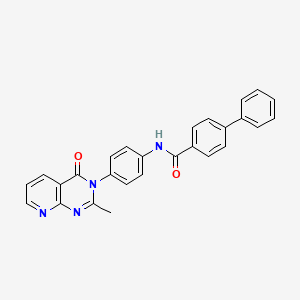

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4O2/c1-18-29-25-24(8-5-17-28-25)27(33)31(18)23-15-13-22(14-16-23)30-26(32)21-11-9-20(10-12-21)19-6-3-2-4-7-19/h2-17H,1H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMFYRIEVDLXHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of SARS-CoV-2 Nsp13 Helicase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preliminary characterization of inhibitors targeting the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication. While information on a specific compound designated "nsp13-IN-1" is not publicly available, this document details the methodologies and findings for several other identified inhibitors, offering valuable insights for the development of antiviral therapeutics.

Introduction to SARS-CoV-2 Nsp13 as a Drug Target

The SARS-CoV-2 nsp13 is a highly conserved helicase within the coronavirus family, making it a prime target for antiviral drug development.[1][2][3][4][5][6] Nsp13 is critical for viral RNA replication and transcription.[2][3][4][6] It belongs to the superfamily 1B (SF1B) of helicases and utilizes the energy from ATP hydrolysis to unwind double-stranded RNA and DNA in a 5' to 3' direction.[7][8][9] The essential nature of nsp13 for viral viability underscores its potential as a target for therapeutic intervention.[3][6][7]

Discovery of Nsp13 Inhibitors

The discovery of SARS-CoV-2 nsp13 inhibitors has largely relied on two primary strategies: high-throughput virtual screening (HTvS) of existing drug libraries and fluorescence resonance energy transfer (FRET)-based high-throughput screening (HTS) of chemical libraries.

Virtual Screening Approach

Researchers have utilized homology modeling to generate structural models of the SARS-CoV-2 nsp13 in its apo and substrate-bound conformations, as a crystal structure was not initially available.[2][3][4][6] These models, often based on the SARS-CoV nsp13 structure which shares 99.8% sequence identity, were then used for virtual screening of large chemical compound libraries to identify potential inhibitors that could bind to the ATP-binding site.[2][3][10] This in-silico approach led to the identification of several promising candidates, many of which were already approved drugs for other indications.[2][3][4][6]

High-Throughput Screening (HTS) Approach

An alternative approach involved the development of a FRET-based high-throughput assay to directly screen for inhibitors of nsp13's helicase activity.[11][12] This method allowed for the screening of large chemical libraries for compounds that could directly interfere with the unwinding of a DNA or RNA substrate.[11][12]

Quantitative Data on Identified Inhibitors

Several compounds have been identified as inhibitors of SARS-CoV-2 nsp13. The following table summarizes their in-vitro efficacy.

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| Lumacaftor | ATPase Activity | Nsp13 | 300 | [2][10] |

| Cepharanthine | ATPase Activity | Nsp13 | 400 | [2][7][10] |

| FPA-124 | Helicase Activity | Nsp13 | Not Reported | [11][12] |

| Myricetin | Unwinding Activity | Nsp13 | Nanomolar Range | [7] |

| Quercetin | Unwinding Activity | Nsp13 | Nanomolar Range | [7] |

| Kaempferol | Unwinding Activity | Nsp13 | Nanomolar Range | [7] |

| Flavanone | Unwinding Activity | Nsp13 | Nanomolar Range | [7] |

| Licoflavone C | Unwinding & ATPase | Nsp13 | Low Micromolar | [7] |

| Baicalein | Unwinding Activity | Nsp13 | Low Micromolar | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings.

Homology Modeling of SARS-CoV-2 Nsp13

Due to the high sequence identity, the crystal structure of SARS-CoV nsp13 (PDB: 6JYT) was often used as a template to generate homology models of the SARS-CoV-2 nsp13.[2][3][10] Modeling was performed using software such as COOT and Phenix, followed by energy minimization and stereochemical optimization.[3]

Nsp13 ATPase Activity Assay

The ATPase activity of nsp13 is measured by quantifying the release of inorganic phosphate (Pi) using a colorimetric method.[10]

-

Reaction Mixture: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.25 mM ATP, and 150 nM of Nsp13.[10]

-

Procedure:

-

The reaction mixture, with or without the inhibitor, is incubated at room temperature.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

A malachite green and molybdate (AM/MG) reagent is added, which forms a complex with the released phosphate, resulting in a color change that can be measured spectrophotometrically.[10]

-

FRET-based Helicase Unwinding Assay

This assay measures the unwinding of a dual-labeled DNA or RNA substrate.

-

Substrate: A partially double-stranded nucleic acid with a fluorophore (e.g., Cy3) on one strand and a quencher (e.g., BHQ-2) on the other. In the annealed state, the fluorescence is quenched.

-

Procedure:

-

Nsp13 is pre-incubated with the test compound in a 384-well plate.[12]

-

The reaction is initiated by the addition of the FRET substrate and ATP.[7][12]

-

As nsp13 unwinds the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence.[12]

-

The rate of fluorescence increase is monitored over time to determine the helicase activity.[12]

-

Synthesis of Nsp13 Inhibitors

The identified inhibitors are largely repurposed drugs or naturally occurring compounds, meaning their synthesis routes are well-established. For novel compounds like FPA-124, the synthesis would be part of the proprietary drug development process and is not detailed in the cited literature.

Mechanism of Action

The identified inhibitors primarily target the enzymatic activity of nsp13.

Inhibitors targeting the ATP-binding site, such as those identified through virtual screening, are expected to act as competitive inhibitors of ATP, thereby preventing the conformational changes required for helicase activity. Other compounds may bind to allosteric sites or the nucleic acid binding channel, non-competitively inhibiting the enzyme's function.

Conclusion

The discovery of inhibitors for SARS-CoV-2 nsp13 is a promising avenue for the development of novel antiviral therapies. The methodologies outlined in this guide, from in-silico screening to in-vitro validation, provide a robust framework for identifying and characterizing new lead compounds. Further development and optimization of the identified inhibitors could lead to potent therapeutics to combat COVID-19 and future coronavirus outbreaks.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV-2 Nsp13 Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV-2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ensemble cryo-EM reveals conformational states of the nsp13 helicase in the SARS-CoV-2 helicase replication-transcription complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Nucleic Acid Unwinding by SARS-CoV Helicase | PLOS One [journals.plos.org]

- 10. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase | Biochemical Journal | Portland Press [portlandpress.com]

- 12. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Druggable Binding Sites of SARS-CoV-2 Helicase (nsp13)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) non-structural protein 13 (nsp13) is a crucial enzyme for viral replication and a highly conserved target for antiviral drug development. This helicase, a member of the superfamily 1B, utilizes the energy from nucleotide triphosphate (NTP) hydrolysis to unwind double-stranded RNA and DNA, a process essential for viral genome replication. Its multifaceted role, including its RNA 5'-triphosphatase activity, makes it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the known and potential inhibitor binding sites on the SARS-CoV-2 nsp13 helicase. We delve into the structural organization of nsp13, detail the key functional domains, and summarize the quantitative data for known inhibitors. Furthermore, this guide outlines the detailed experimental protocols for assays critical to the characterization of nsp13 inhibitors and presents visual workflows and mechanistic diagrams to facilitate a deeper understanding of this vital antiviral target.

Introduction to SARS-CoV-2 nsp13 Helicase

The SARS-CoV-2 nsp13 is a 67 kDa protein composed of 601 amino acids. It is a highly conserved protein among coronaviruses, sharing 99.8% sequence identity with its SARS-CoV counterpart[1][2][3]. The enzyme is essential for viral replication, playing a critical role in unwinding the viral RNA genome to facilitate its replication and transcription[4][5]. The helicase activity of nsp13 is NTP-dependent and proceeds with a 5' to 3' polarity[6][7]. Beyond its helicase function, nsp13 also exhibits RNA 5'-triphosphatase activity, which is involved in the capping of viral mRNA[5]. Given its indispensable role in the viral life cycle, nsp13 represents a prime target for the development of broad-spectrum antiviral therapeutics[8][9].

Structurally, nsp13 is comprised of five distinct domains: a Zinc-binding domain (ZBD), a stalk domain, a 1B domain, and two RecA-like domains (RecA1 and RecA2)[3][5][6][7][10]. These domains work in concert to bind and hydrolyze NTPs, translocate along the nucleic acid, and unwind the duplex. The intricate interplay between these domains presents multiple potential binding sites for small molecule inhibitors.

Druggable Binding Sites on nsp13

Several potential binding pockets have been identified on the nsp13 helicase, offering opportunities for the development of targeted inhibitors. These sites can be broadly categorized as the nucleotide-binding site, the nucleic acid-binding channel, and allosteric sites.

-

Nucleotide-Binding Site: Located at the interface of the RecA1 and RecA2 domains, this pocket is responsible for binding and hydrolyzing ATP to power the helicase's motor function[7]. The high degree of conservation of this site makes it an attractive target for competitive inhibitors. Virtual screening campaigns have identified numerous potential inhibitors that target this pocket[1][2].

-

Nucleic Acid-Binding Channel: This groove runs across the surface of the helicase and is where the RNA or DNA substrate binds during the unwinding process. Inhibitors targeting this site could prevent the binding of the nucleic acid substrate, thereby halting replication.

-

Allosteric Sites: Fragment screening and computational analyses have revealed several potential allosteric binding sites on nsp13[7][10]. These are sites distal to the active sites that, when bound by a small molecule, can induce conformational changes that inhibit the enzyme's activity. One such allosteric site has been identified for the natural flavonoid myricetin[10].

The following diagram illustrates the domain organization of the SARS-CoV-2 nsp13 helicase, highlighting the key functional domains and potential inhibitor binding sites.

Caption: Domain architecture of SARS-CoV-2 nsp13 and its functional sites.

Quantitative Data for nsp13 Inhibitors

A number of small molecules have been identified as inhibitors of SARS-CoV-2 nsp13. The following table summarizes the available quantitative data for some of these compounds. It is important to note that a specific inhibitor designated "nsp13-IN-1" is not documented in the reviewed public literature; the data presented here are for other known inhibitors and serve as a reference for the range of potencies that can be achieved.

| Inhibitor | Assay Type | IC50 (µM) | Ki (µM) | Kd (µM) | Mode of Action | Reference |

| Cepharanthine | ATPase Assay | ~400 | - | - | Not specified | [3][6] |

| Myricetin | Unwinding Assay | - | - | - | Non-competitive (vs. ATP) | [3] |

| Quercetin | Unwinding Assay | - | - | - | Non-competitive (vs. ATP) | [3] |

| Kaempferol | Unwinding Assay | - | - | - | Non-competitive (vs. ATP) | [3] |

| Licoflavone C | Unwinding & ATPase Assay | - | - | - | Non-competitive (vs. ATP) | [3][6] |

| IOWH-032 | ATPase & Helicase Assay | Low µM | - | - | Interacts with RNA binding interface | [11] |

| SSYA10-001 | Helicase Assay | - | - | - | Non-competitive (vs. nucleic acid and ATP) | [1] |

Experimental Protocols

The characterization of nsp13 inhibitors relies on robust biochemical and biophysical assays. Below are detailed protocols for the most commonly employed assays.

Nsp13 ATPase Activity Assay

This assay measures the hydrolysis of ATP to ADP and inorganic phosphate (Pi) by nsp13. The release of Pi is quantified colorimetrically.

Principle: The assay is based on the reaction of malachite green with molybdate and free orthophosphate, which forms a colored complex that can be measured spectrophotometrically.

Materials:

-

Purified recombinant SARS-CoV-2 nsp13 protein

-

Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

ATP solution (10 mM)

-

Test compounds (inhibitors) dissolved in DMSO

-

Malachite Green Reagent: Solution of malachite green and ammonium molybdate

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures (20 µL) in a 96-well plate containing assay buffer, 150 nM of nsp13, and varying concentrations of the test inhibitor.

-

Initiate the reaction by adding ATP to a final concentration of 0.25 mM.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 80 µL of the Malachite Green Reagent.

-

Incubate at room temperature for 5 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value of the inhibitor.

FRET-Based Helicase Unwinding Assay

This assay directly measures the unwinding of a double-stranded nucleic acid substrate by nsp13.

Principle: A fluorescent reporter dye and a quencher are placed on opposite strands of a forked DNA or RNA duplex. When the duplex is unwound by the helicase, the reporter and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Purified recombinant SARS-CoV-2 nsp13 protein

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 2.5 mM MgCl₂, 2 mM ATP, 0.05% BSA

-

Forked DNA/RNA substrate with a 5' overhang, labeled with a fluorophore (e.g., Cy3) and a quencher (e.g., BHQ-2)

-

Test compounds (inhibitors) dissolved in DMSO

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare reaction mixtures in a 384-well plate containing assay buffer, nsp13 protein (e.g., 1-3 nM), and varying concentrations of the test inhibitor.

-

Initiate the reaction by adding the FRET-labeled nucleic acid substrate (e.g., 200 nM).

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

The initial rate of the reaction is determined from the linear phase of the fluorescence increase.

-

Calculate the percent inhibition and determine the IC50 value of the inhibitor.

The following diagram illustrates the general workflow for the identification and characterization of nsp13 inhibitors.

Caption: A generalized workflow for discovering and validating nsp13 inhibitors.

Mechanism of Inhibition

Inhibitors of nsp13 can act through various mechanisms. Understanding the mode of action is crucial for drug development.

-

Competitive Inhibition: Inhibitors that bind to the ATP binding site and compete with the natural substrate, ATP.

-

Non-competitive Inhibition: Inhibitors that bind to a site other than the ATP binding site (an allosteric site) and reduce the enzyme's catalytic activity without preventing ATP from binding. Several known flavonoid inhibitors of nsp13 act via a non-competitive mechanism with respect to ATP[3][6].

-

Uncompetitive Inhibition: Inhibitors that bind only to the enzyme-substrate complex.

-

Mixed Inhibition: Inhibitors that can bind to both the free enzyme and the enzyme-substrate complex.

The diagram below illustrates the proposed mechanism of action for an allosteric inhibitor of nsp13.

Caption: Allosteric inhibition of nsp13 leading to a non-functional state.

Conclusion

The SARS-CoV-2 nsp13 helicase is a well-validated and highly attractive target for the development of novel antiviral therapies. Its essential and conserved nature makes it a promising candidate for broad-spectrum coronavirus inhibitors. This technical guide has provided an in-depth overview of the druggable binding sites on nsp13, summarized the quantitative data for known inhibitors, and detailed the key experimental protocols for their characterization. The provided diagrams offer a visual aid to understanding the complex structure and function of this enzyme and the strategies for its inhibition. While a specific inhibitor termed "nsp13-IN-1" remains unidentified in the public domain, the principles and methodologies outlined here provide a robust framework for the discovery and development of new and potent inhibitors against this critical viral target. Continued research into the structure and function of nsp13 and the mechanisms of its inhibition will be paramount in the ongoing effort to combat the COVID-19 pandemic and prepare for future coronavirus outbreaks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARS-CoV-2 helicase NSP13 hijacks the host protein EWSR1 to promote viral replication by enhancing RNA unwinding activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2 protein NSP13 - Proteopedia, life in 3D [proteopedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure, mechanism and crystallographic fragment screening of the SARS-CoV-2 NSP13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Myricetin-bound crystal structure of the SARS-CoV-2 helicase NSP13 facilitates the discovery of novel natural inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Biophysical Characterization of the NSP13-IN-1 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 non-structural protein 13 (NSP13) is a vital enzyme for viral replication and a prominent target for antiviral drug development. A member of the helicase superfamily 1B, NSP13 utilizes the energy from ATP hydrolysis to unwind double-stranded RNA and DNA, a critical step in the viral life cycle.[1] The high degree of conservation of NSP13 across coronaviruses makes it an attractive target for broad-spectrum antiviral therapies. This technical guide focuses on the biophysical characterization of the interaction between NSP13 and a known inhibitor, NSP13-IN-1. While specific direct binding data for NSP13-IN-1 is not extensively available in the public domain, this document provides the known inhibitory activity and outlines the detailed experimental protocols for key biophysical assays that are essential for a thorough characterization of this and other similar protein-ligand interactions.

Quantitative Data Summary

Currently, the primary reported quantitative data for the interaction of NSP13-IN-1 (also known as compound C1) is its inhibitory concentration (IC50) from a functional assay. Direct biophysical binding data from techniques such as Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), or Differential Scanning Fluorimetry (DSF) are not yet publicly available.

| Parameter | Value | Assay | Source |

| IC50 | 6 µM | ssDNA+ ATPase Inhibition Assay | [2] |

This table will be updated as more direct binding affinity data (e.g., Kd, Kon, Koff) and thermodynamic data (e.g., ΔH, ΔS) become available from the biophysical assays detailed below.

Experimental Protocols

A comprehensive biophysical characterization of the NSP13-IN-1 interaction would involve a suite of orthogonal techniques to validate the binding and elucidate the thermodynamic and kinetic parameters of the interaction. Below are detailed protocols for three key biophysical assays.

Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a high-throughput method to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Objective: To determine the change in thermal stability (ΔTm) of NSP13 upon binding of NSP13-IN-1.

Materials:

-

Purified recombinant SARS-CoV-2 NSP13 protein

-

NSP13-IN-1 compound stock solution (e.g., in DMSO)

-

DSF buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

SYPRO Orange dye (5000x stock in DMSO)

-

qPCR instrument with thermal ramping and fluorescence detection capabilities

-

Optical 96-well or 384-well PCR plates

Procedure:

-

Protein Preparation: Dilute the purified NSP13 protein in DSF buffer to a final concentration of 2 µM.

-

Ligand Preparation: Prepare a serial dilution of NSP13-IN-1 in DSF buffer. The final concentrations should typically range from 0.1 µM to 100 µM. Include a DMSO-only control.

-

Assay Mix Preparation: In each well of the PCR plate, combine the following:

-

20 µL of 2 µM NSP13 protein solution

-

2.5 µL of the NSP13-IN-1 serial dilution or DMSO control

-

2.5 µL of a 1:500 dilution of SYPRO Orange dye in DSF buffer

-

-

Plate Sealing and Centrifugation: Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.

-

Thermal Denaturation: Place the plate in the qPCR instrument. Set up a thermal ramp from 25 °C to 95 °C with a heating rate of 0.5 °C/minute. Configure the instrument to collect fluorescence data (e.g., using a ROX filter) at each temperature increment.

-

Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve. The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (NSP13 + NSP13-IN-1) - Tm (NSP13 + DMSO)

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rate constants) and affinity data (equilibrium dissociation constant).

Objective: To determine the binding kinetics (kon, koff) and affinity (Kd) of the NSP13-IN-1 interaction.

Materials:

-

Purified recombinant SARS-CoV-2 NSP13 protein (with a tag for immobilization, e.g., His-tag or AviTag)

-

NSP13-IN-1 compound stock solution (e.g., in DMSO)

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, NTA, or SA chip)

-

Immobilization reagents (e.g., amine coupling kit, Ni-NTA)

-

Running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20, 1% DMSO)

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Immobilize the NSP13 protein onto the sensor chip surface according to the manufacturer's instructions for the chosen chip type and immobilization chemistry. Aim for an immobilization level of 8,000-12,000 Response Units (RU).

-

Block any remaining active sites on the surface.

-

-

Analyte Preparation: Prepare a serial dilution of NSP13-IN-1 in running buffer. The concentrations should typically span a range from 0.1 to 10 times the expected Kd. Include a buffer-only (blank) injection.

-

Binding Analysis:

-

Inject the NSP13-IN-1 dilutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase, allowing sufficient time to approach steady-state binding.

-

Switch to running buffer flow to monitor the dissociation phase.

-

Regenerate the sensor surface between each analyte injection if necessary, using a regeneration solution that removes the bound analyte without denaturing the immobilized protein.

-

-

Data Analysis:

-

Subtract the reference channel signal and the blank injection signal from the sensorgrams.

-

Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

This will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

MicroScale Thermophoresis (MST)

MST is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient. This movement is sensitive to changes in size, charge, and hydration shell, which are often altered upon ligand binding.

Objective: To determine the binding affinity (Kd) of the NSP13-IN-1 interaction in solution.

Materials:

-

Purified recombinant SARS-CoV-2 NSP13 protein (fluorescently labeled or with an intrinsic fluorophore like tryptophan)

-

NSP13-IN-1 compound stock solution (e.g., in DMSO)

-

MST buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20)

-

MST instrument (e.g., Monolith NT.115)

-

MST capillaries (standard or premium)

Procedure:

-

Protein Labeling (if required): If the protein does not have a suitable intrinsic fluorophore, label it with a fluorescent dye according to the manufacturer's protocol (e.g., NHS-ester labeling of primary amines). Remove any unconjugated dye by size-exclusion chromatography.

-

Sample Preparation:

-

Prepare a constant concentration of the fluorescently labeled NSP13 protein in MST buffer. The concentration should be in the low nanomolar range and optimized for a good fluorescence signal.

-

Prepare a 16-point serial dilution of NSP13-IN-1 in MST buffer.

-

Mix each ligand dilution with an equal volume of the labeled NSP13 solution. The final concentration of NSP13 will be constant across all samples, while the concentration of NSP13-IN-1 will vary.

-

-

Capillary Loading: Load the samples into the MST capillaries.

-

MST Measurement:

-

Place the capillaries into the MST instrument.

-

The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence change in the heated spot over time.

-

-

Data Analysis:

-

The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.

-

Fit the resulting binding curve with a suitable model (e.g., the Kd model) using the instrument's analysis software to determine the dissociation constant (Kd).

-

Visualizations

Experimental Workflow for Biophysical Characterization

The following diagram illustrates a typical workflow for the biophysical characterization of a small molecule inhibitor of NSP13.

Caption: A typical workflow for characterizing NSP13 inhibitors.

Hypothesized Mechanism of NSP13 Inhibition

While the precise mechanism of NSP13-IN-1 is not fully elucidated, a common mechanism for helicase inhibitors involves interference with ATP binding or hydrolysis, or blocking the nucleic acid binding groove. The following diagram illustrates a simplified, hypothetical model of NSP13 inhibition.

Caption: Hypothesized mechanisms of NSP13 inhibition by a small molecule.

Conclusion

A thorough biophysical characterization is paramount for understanding the molecular basis of the NSP13-IN-1 interaction and for guiding further drug development efforts. While direct binding data for NSP13-IN-1 is currently limited, the experimental protocols provided in this guide offer a robust framework for obtaining critical affinity, kinetic, and thermodynamic parameters. The application of these techniques will not only validate the inhibitory activity of NSP13-IN-1 but also provide invaluable insights into its mechanism of action, paving the way for the design of more potent and specific antiviral therapeutics targeting the SARS-CoV-2 NSP13 helicase.

References

Structural Basis for the Inhibition of SARS-CoV-2 Nsp13 Helicase by Nsp13-IN-1: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the structural and functional basis for the inhibition of the SARS-CoV-2 non-structural protein 13 (Nsp13) by the small molecule inhibitor nsp13-IN-1. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of antiviral therapeutics targeting coronaviruses.

Nsp13 is a crucial enzyme for SARS-CoV-2 replication, possessing both helicase and nucleotide triphosphatase (NTPase) activities. Its highly conserved nature across coronaviruses makes it a prime target for broad-spectrum antiviral drug development. The inhibitor, nsp13-IN-1, also identified as compound C1, has been identified as a potent inhibitor of the enzyme's ATPase activity.

Quantitative Analysis of Nsp13-IN-1 Inhibition

Nsp13-IN-1 selectively inhibits the single-stranded DNA (ssDNA)-stimulated ATPase activity of SARS-CoV-2 Nsp13. The following table summarizes the reported inhibitory potency.

| Inhibitor | Target Activity | IC50 (μM) | Notes |

| nsp13-IN-1 (Compound C1) | ssDNA-stimulated ATPase | 6 ± 0.5 | Does not inhibit ssDNA-independent ATPase activity. |

Mechanism of Action and Structural Insights

While a co-crystal or cryo-electron microscopy (cryo-EM) structure of nsp13 in complex with nsp13-IN-1 is not yet publicly available, the selective inhibition of the ssDNA-stimulated ATPase activity provides critical insights into its mechanism. This selectivity suggests that nsp13-IN-1 may not directly compete with ATP at the nucleotide-binding site but could instead bind to an allosteric site or interfere with the coupling of nucleic acid binding to ATP hydrolysis.

The SARS-CoV-2 Nsp13 helicase is comprised of five distinct domains: a Zinc-binding domain (ZBD), a stalk domain, a 1B domain, and two RecA-like domains (RecA1 and RecA2) that form the helicase core and contain the ATP binding site. The unwinding of double-stranded nucleic acids is powered by the hydrolysis of ATP, which induces conformational changes within these domains.

The inhibition by nsp13-IN-1 likely disrupts the intricate coordination between nucleic acid binding and the ATPase motor. This could occur through several potential mechanisms, such as preventing the conformational changes required for ATP hydrolysis upon ssDNA binding or by directly blocking the ssDNA binding channel. Further structural studies are imperative to elucidate the precise binding site and molecular interactions between nsp13-IN-1 and the Nsp13 enzyme.

Experimental Methodologies

The identification and characterization of nsp13-IN-1 were facilitated by a robust high-throughput bioluminescent ATPase assay.

Bioluminescence-Based Nsp13 ATPase Assay Protocol

This assay quantifies the amount of ATP remaining in a reaction, which is inversely proportional to the ATPase activity of Nsp13.

1. Reagents and Materials:

-

Purified recombinant SARS-CoV-2 Nsp13 enzyme

-

Assay Buffer: 25 mM HEPES (pH 7.5), 5 mM MgCl₂, 2 mM DTT, and 0.01% (v/v) Triton X-100.

-

ATP solution

-

Single-stranded DNA (ssDNA) oligonucleotide (e.g., poly(dT))

-

Test compound (nsp13-IN-1) dissolved in DMSO

-

Bioluminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well assay plates

2. Assay Procedure:

-

Dispense test compounds and controls (DMSO) into 384-well plates.

-

Add the Nsp13 enzyme solution (in assay buffer) to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a solution containing ATP and ssDNA. For assays measuring ssDNA-independent activity, ssDNA is omitted.

-

Allow the reaction to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction and deplete the remaining ATP by adding the first component of the bioluminescence detection reagent.

-

Add the second component of the detection reagent to convert the generated ADP back to ATP and provide the luciferase and luciferin to generate a luminescent signal.

-

Measure the luminescence intensity using a plate reader. The signal is correlated with the amount of ADP produced, which reflects the ATPase activity.

3. Data Analysis:

-

The raw luminescence data is normalized to controls (no enzyme and no inhibitor).

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Nsp13 Inhibitor Screening

Caption: High-throughput screening workflow for identifying Nsp13 ATPase inhibitors.

Proposed General Mechanism of Nsp13 Inhibition

Caption: Putative inhibitory mechanisms of nsp13-IN-1 on the Nsp13 helicase domains.

Methodological & Application

Unveiling the Inhibition of SARS-CoV-2 Helicase: An Application Note and Experimental Protocol for nsp13-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed experimental protocols for the study of SARS-CoV-2 nsp13-IN-1, a potent inhibitor of the viral helicase nsp13. The non-structural protein 13 (nsp13) is a crucial enzyme for SARS-CoV-2 replication, possessing both helicase and nucleoside triphosphatase (NTPase) activities, making it a prime target for antiviral drug development. This application note serves as a guide for researchers investigating the biochemical and cellular effects of nsp13 inhibitors.

Mechanism of Action and Signaling Pathway

SARS-CoV-2 nsp13 is a multi-domain protein that utilizes the energy from ATP hydrolysis to unwind double-stranded RNA, a critical step in viral genome replication. Additionally, nsp13 plays a role in capping the 5' end of viral RNAs. Beyond its enzymatic functions, nsp13 has been identified as an antagonist of the host's innate immune response. Specifically, nsp13 can interact with and inhibit TANK-binding kinase 1 (TBK1), a key kinase in the signaling pathway that leads to the production of type I interferons (IFNs), which are critical for antiviral defense. By inhibiting TBK1, nsp13 suppresses the host's ability to mount an effective early antiviral response.

This compound is an inhibitor that targets the ATPase activity of nsp13. By blocking the enzyme's ability to hydrolyze ATP, the inhibitor effectively halts the energy-dependent unwinding of the viral RNA, thereby inhibiting viral replication.

Application Notes and Protocols for NSP13-IN-1 in Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

NSP13-IN-1 is a potent and selective inhibitor of the SARS-CoV-2 non-structural protein 13 (Nsp13), a helicase essential for viral replication.[1][2][3][4] Nsp13 is a highly conserved protein among coronaviruses, making it an attractive target for the development of broad-spectrum antiviral therapeutics.[1][2][5] This document provides detailed protocols for utilizing NSP13-IN-1 in various cell culture-based assays to evaluate its antiviral efficacy, cytotoxicity, and mechanism of action.

Nsp13 is a multifunctional enzyme with both helicase and nucleoside triphosphatase (NTPase) activities.[6] It unwinds double-stranded DNA and RNA in a 5' to 3' direction, a process crucial for viral genome replication and transcription.[1][2][7][8] By inhibiting the helicase activity of Nsp13, NSP13-IN-1 is expected to disrupt the viral life cycle. Furthermore, emerging evidence suggests that Nsp13 may play a role in modulating host immune responses, including the interferon and Hippo signaling pathways.[9][10][11][12] Therefore, investigating the impact of NSP13-IN-1 on these pathways is also of significant interest.

These application notes will guide researchers through essential in vitro experiments, from initial antiviral screening to more in-depth mechanistic studies.

Data Presentation

Table 1: Summary of Quantitative Data for NSP13-IN-1

| Parameter | Description | Experimental Value | Reference Assay |

| IC50 (Helicase) | Concentration of NSP13-IN-1 that inhibits 50% of Nsp13 helicase activity. | User-determined | FRET-Based Helicase Assay |

| IC50 (ATPase) | Concentration of NSP13-IN-1 that inhibits 50% of Nsp13 ATPase activity. | User-determined | Malachite Green ATPase Assay |

| EC50 | Concentration of NSP13-IN-1 that reduces viral replication by 50%. | User-determined | Viral Plaque Reduction Assay or Viral Yield Reduction Assay |

| CC50 | Concentration of NSP13-IN-1 that reduces cell viability by 50%. | User-determined | MTT or MTS Cytotoxicity Assay |

| Selectivity Index (SI) | The ratio of CC50 to EC50, indicating the therapeutic window of the compound. | Calculated (CC50/EC50) | N/A |

Experimental Protocols

FRET-Based Helicase Assay

This assay measures the unwinding activity of Nsp13 on a fluorescently labeled nucleic acid substrate.

Materials:

-

Purified recombinant SARS-CoV-2 Nsp13 protein

-

NSP13-IN-1

-

FRET-labeled DNA or RNA substrate (e.g., a partially double-stranded DNA with a fluorophore and a quencher on opposite strands)

-

Assay buffer: 20 mM HEPES (pH 7.5), 40 mM KCl, 5 mM MgCl2, 0.5 mM EDTA, 1 mM TCEP, 0.01% Triton X-100, and 0.1 mg/mL bovine serum albumin[13]

-

ATP solution

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of NSP13-IN-1 in assay buffer.

-

In a 384-well plate, add the Nsp13 protein to each well (except for no-enzyme controls).

-

Add the diluted NSP13-IN-1 or vehicle control (e.g., DMSO) to the wells and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the FRET-labeled substrate and ATP to each well.

-

Immediately begin monitoring the fluorescence signal in a plate reader at appropriate excitation and emission wavelengths. The unwinding of the substrate separates the fluorophore and quencher, leading to an increase in fluorescence.

-

Record the initial reaction velocity.

-

Plot the percentage of inhibition against the logarithm of NSP13-IN-1 concentration and determine the IC50 value using a suitable curve-fitting model.

Diagram: FRET-Based Helicase Assay Workflow

Caption: Workflow for the FRET-based Nsp13 helicase inhibition assay.

Malachite Green ATPase Assay

This colorimetric assay quantifies the ATPase activity of Nsp13 by measuring the amount of inorganic phosphate released.[14]

Materials:

-

Purified recombinant SARS-CoV-2 Nsp13 protein

-

NSP13-IN-1

-

Assay buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT[14]

-

ATP solution

-

Malachite Green Reagent

-

96-well plates

-

Spectrophotometer

Procedure:

-

Prepare a serial dilution of NSP13-IN-1 in assay buffer.

-

In a 96-well plate, prepare reaction mixtures containing assay buffer, Nsp13 protein, and the diluted NSP13-IN-1 or vehicle control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for 20 minutes.[14]

-

Stop the reaction by adding the Malachite Green Reagent.

-

Incubate at room temperature for 5 minutes to allow color development.

-

Measure the absorbance at a wavelength of 620-650 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Viral Plaque Reduction Assay

This assay assesses the ability of NSP13-IN-1 to inhibit viral replication in a cell culture model.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

SARS-CoV-2 virus stock

-

NSP13-IN-1

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Seed Vero E6 cells in 6-well or 12-well plates and grow to confluency.

-

Prepare serial dilutions of NSP13-IN-1 in cell culture medium.

-

Infect the confluent cell monolayers with a known titer of SARS-CoV-2 for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing the different concentrations of NSP13-IN-1 or vehicle control.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 10% formaldehyde.

-

Remove the overlay and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the vehicle control and determine the EC50 value.

Diagram: Viral Plaque Reduction Assay Workflow

References

- 1. Unwinding mechanism of SARS-CoV helicase (nsp13) in the presence of Ca2+, elucidated by biochemical and single-molecular studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SARS-CoV-2 NSP13 helicase suppresses interferon signaling by perturbing JAK1 phosphorylation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. SARS-CoV-2 viral proteins NSP1 and NSP13 inhibit interferon activation through distinct mechanisms | PLOS One [journals.plos.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Force-dependent stimulation of RNA unwinding by SARS-CoV-2 nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Application Notes: SARS-CoV-2 nsp13 Helicase Inhibition Assay

References

- 1. Punicalagin as an allosteric NSP13 helicase inhibitor potently suppresses SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SARS-CoV-1 Nsp13 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibition of the SARS-CoV-2 helicase at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV-2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Testing the Antiviral Activity of NSP13-IN-1

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The non-structural protein 13 (NSP13) is a highly conserved helicase essential for the replication of coronaviruses, including SARS-CoV-2. Its crucial role in the viral life cycle makes it a prime target for antiviral drug development. NSP13-IN-1 is a small molecule inhibitor that targets the ATPase activity of NSP13. This document provides detailed protocols for testing the in vitro enzymatic inhibition and cell-based antiviral activity of NSP13-IN-1.

Mechanism of Action: NSP13 is a multi-functional enzyme with both helicase and nucleoside triphosphatase (NTPase) activities, which are vital for unwinding the viral RNA genome during replication.[1] NSP13-IN-1 specifically inhibits the ssDNA-stimulated ATPase activity of NSP13, thereby disrupting the energy source for its helicase function.[2] Furthermore, NSP13 plays a significant role in antagonizing the host's innate immune response. It has been shown to interact with and inhibit key signaling proteins such as TANK-binding kinase 1 (TBK1) and Signal Transducer and Activator of Transcription 1 (STAT1).[3][4] This interference with the interferon (IFN) signaling pathway helps the virus evade the host's primary defense mechanism. By inhibiting NSP13, NSP13-IN-1 is expected to not only directly hinder viral replication but also restore the host's antiviral immune response.

Quantitative Data Summary

The following tables summarize the known inhibitory activity of NSP13-IN-1 and provide a comparative reference with other known NSP13 inhibitors.

Table 1: In Vitro Enzymatic Inhibition of NSP13

| Compound | Target Activity | IC50 (μM) | Assay Type |

| NSP13-IN-1 | ssDNA+ ATPase | 6 | Colorimetric ATPase Assay [2] |

| SSYA10-001 | dsRNA Unwinding | 5.70 | FRET-based Helicase Assay[5] |

| SSYA10-001 | dsDNA Unwinding | 5.30 | FRET-based Helicase Assay[5] |

| Punicalagin | Helicase Activity | 0.427 | FRET-based DNA Unwinding Assay[6] |

| Myricetin | Unwinding Activity | Nanomolar range | Biochemical Assay[3] |

| Cepharanthine | NTPase Activity | 400 | Biochemical Assay[3] |

Table 2: Cell-Based Antiviral Activity

Note: Specific cell-based EC50 data for NSP13-IN-1 was not found in the provided search results. The data below for other NSP13 inhibitors is provided for reference and to illustrate the expected range of activity.

| Compound | Virus | Cell Line | EC50 (μM) | Assay Type |

| SSYA10-001 | SARS-CoV | Replicon Assay | 8.95 | Replicon Assay[5] |

| Punicalagin | SARS-CoV-2 | A549-ACE2 | 0.347 | Viral Replication Assay[6] |

| Punicalagin | SARS-CoV-2 | Vero | 0.196 | Viral Replication Assay[6] |

Experimental Protocols

NSP13 ATPase Activity Assay (Colorimetric)

This protocol is designed to measure the inhibition of the ATPase activity of NSP13 by NSP13-IN-1.

Materials:

-

Recombinant SARS-CoV-2 NSP13 protein

-

NSP13-IN-1

-

ATP

-

ssDNA (single-stranded DNA)

-

Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

Malachite Green Reagent

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare a solution of recombinant NSP13 protein in the assay buffer.

-

Serially dilute NSP13-IN-1 in DMSO and then in assay buffer to the desired concentrations.

-

In a 96-well plate, add the NSP13 protein, ssDNA, and the diluted NSP13-IN-1 or DMSO (vehicle control).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric method.

-

Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of NSP13-IN-1 and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction Assay)

This protocol assesses the ability of NSP13-IN-1 to protect host cells from virus-induced cell death.

Materials:

-

Vero E6 or other susceptible cell lines

-

SARS-CoV-2 or other target coronavirus

-

NSP13-IN-1

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Plate reader

Procedure:

-

Seed the 96-well plates with host cells and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of NSP13-IN-1 in cell culture medium.

-

Remove the old medium from the cells and add the diluted compound.

-

Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include uninfected and virus-only controls.

-

Incubate the plates for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the virus-only control wells.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time and then measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration and determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.

Visualizations

Caption: NSP13's role in viral replication and immunosuppression, and the inhibitory action of NSP13-IN-1.

Caption: Workflow for enzymatic and cell-based testing of NSP13-IN-1.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SARS-CoV-2 helicase NSP13 hijacks the host protein EWSR1 to promote viral replication by enhancing RNA unwinding activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Fragment‐Based Pharmacophore Virtual Screening Workflow Identifies Potent Inhibitors of SARS‐CoV‐2 NSP13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Punicalagin as an allosteric NSP13 helicase inhibitor potently suppresses SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

nsp13-IN-1 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

nsp13-IN-1 is a potent inhibitor of the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication.[1][2][3] It selectively inhibits the ssDNA+ ATPase activity of nsp13 with an IC50 of 6 μM, making it a valuable tool for COVID-19 research.[1][2][3] These application notes provide detailed information on the solubility of nsp13-IN-1 and protocols for its preparation for various experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C27H20N4O | [4] |

| CAS Number | 1005304-44-8 | [4] |

Quantitative Solubility Data

nsp13-IN-1 exhibits solubility in various solvents, which is crucial for the preparation of stock solutions and experimental formulations. The following table summarizes the available solubility data.

| Solvent | Concentration | Remarks |

| DMSO | 30 mg/mL (69.37 mM) | Sonication is recommended to aid dissolution.[2] |

| In vivo suspended solution | 2.08 mg/mL (4.81 mM) | Prepared in 20% SBE-β-CD in Saline. Requires ultrasonic treatment.[1] |

Experimental Protocols

Preparation of Stock Solutions

1. High-Concentration DMSO Stock Solution (30 mg/mL)

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous buffers or cell culture media.

Materials:

-

nsp13-IN-1 powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Sonicator

Procedure:

-

Weigh the desired amount of nsp13-IN-1 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 30 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 30 mg of nsp13-IN-1.

-

Vortex the mixture briefly to suspend the powder.

-

Sonicate the suspension until the compound is completely dissolved.[2] This may require several minutes. Visually inspect the solution to ensure no particulate matter remains.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Protect from light.[1]

Preparation of Working Solutions for In Vitro Assays

1. Dilution for Enzymatic Assays (e.g., ATPase Assay)

This protocol describes the preparation of nsp13-IN-1 for use in biochemical assays, such as the nsp13 ATPase activity assay.

Materials:

-

nsp13-IN-1 DMSO stock solution (e.g., 10 mM)

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)[5]

Procedure:

-

Thaw an aliquot of the nsp13-IN-1 DMSO stock solution.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

-

Further dilute the DMSO solutions into the final assay buffer to achieve the desired final concentrations of nsp13-IN-1. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.

2. Dilution for Cell-Based Assays

This protocol provides a general guideline for preparing nsp13-IN-1 for administration to cell cultures.

Materials:

-

nsp13-IN-1 DMSO stock solution (e.g., 10 mM)

-

Complete cell culture medium appropriate for the cell line being used

Procedure:

-

Thaw an aliquot of the nsp13-IN-1 DMSO stock solution.

-

Dilute the stock solution in complete cell culture medium to the desired final concentration. It is recommended to prepare a series of dilutions to determine the optimal working concentration and to assess potential cytotoxicity.

-

Ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically <0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Preparation of Formulation for In Vivo Experiments

1. Suspended Solution for Oral or Intraperitoneal Injection

This protocol describes the preparation of a suspended solution of nsp13-IN-1 suitable for in vivo studies in animal models.[1]

Materials:

-

nsp13-IN-1

-

DMSO

-

20% SBE-β-CD in Saline

-

Sterile tubes

-

Ultrasonicator

Procedure:

-

Prepare a 20.8 mg/mL stock solution of nsp13-IN-1 in DMSO.

-

To prepare a 1 mL working solution, add 100 μL of the 20.8 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in Saline.[1]

-

Mix the solution thoroughly.

-

Use an ultrasonic bath to ensure the formation of a uniform suspension.[1]

-

This protocol yields a suspended solution of 2.08 mg/mL.[1] It is recommended to prepare this formulation fresh on the day of use.[1]

Visualizations

Experimental Workflow: Preparation of nsp13-IN-1 Solutions

Caption: Workflow for nsp13-IN-1 solution preparation.

Signaling Pathway: nsp13-Mediated Inhibition of Interferon Signaling

SARS-CoV-2 nsp13 has been shown to antagonize the host's innate immune response by inhibiting interferon (IFN) signaling. It achieves this by targeting key components of the JAK-STAT pathway. nsp13 can bind to TBK1, limiting its activation and the subsequent phosphorylation of IRF3.[6][7] Furthermore, nsp13 interacts with STAT1, preventing its phosphorylation by JAK1.[8][9] This ultimately leads to the suppression of IFN-stimulated gene expression.

Caption: nsp13 inhibits IFN signaling via JAK1 and TBK1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SARS-CoV-2 nsp13-IN-1 | TargetMol [targetmol.com]

- 3. glpbio.com [glpbio.com]

- 4. glpbio.com [glpbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SARS-CoV-2 viral proteins NSP1 and NSP13 inhibit interferon activation through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. SARS-CoV-2 NSP13 helicase suppresses interferon signaling by perturbing JAK1 phosphorylation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application of nsp13-IN-1 in High-Throughput Screening for SARS-CoV-2 Helicase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. The non-structural protein 13 (nsp13), a highly conserved helicase essential for the viral replication and transcription complex, represents a prime target for antiviral drug development.[1][2] Its crucial role in the viral life cycle makes it an attractive point of intervention for inhibiting viral propagation. This document provides detailed application notes and protocols for the use of nsp13-IN-1, a known inhibitor of nsp13, in high-throughput screening (HTS) campaigns aimed at identifying novel SARS-CoV-2 helicase inhibitors.

nsp13-IN-1 serves as a valuable tool for assay validation, as a positive control in screening campaigns, and as a reference compound for structure-activity relationship (SAR) studies. The protocols outlined below describe two primary HTS-compatible assays: a Fluorescence Resonance Energy Transfer (FRET)-based helicase unwinding assay and a malachite green-based ATPase activity assay.

nsp13 Signaling and Role in Viral Replication

The SARS-CoV-2 nsp13 is a multi-functional protein with both helicase and nucleotide triphosphatase (NTPase) activities. It utilizes the energy from NTP hydrolysis to unwind double-stranded RNA (dsRNA) and DNA (dsDNA) in a 5' to 3' direction. This unwinding activity is critical for separating the strands of the viral RNA genome and replication intermediates, allowing for the synthesis of new viral RNA by the RNA-dependent RNA polymerase (RdRp) complex. Beyond its role in replication, nsp13 is also implicated in capping the 5' end of viral mRNAs, a process essential for protecting the viral RNA from degradation and ensuring its efficient translation by the host cell machinery. Furthermore, nsp13 has been shown to interact with and modulate host cell signaling pathways, including the suppression of the host's innate immune response by inhibiting interferon (IFN) signaling. This immune evasion strategy is crucial for the virus to establish a productive infection.

Caption: Role of nsp13 in viral replication and immune evasion.

Quantitative Data for nsp13 Inhibitors

Publicly available quantitative data for nsp13-IN-1 is limited. To provide a comparative context, this table includes data for nsp13-IN-1 alongside other representative nsp13 inhibitors identified in high-throughput screening campaigns.

| Compound Name | Assay Type | Substrate | IC50 (µM) | EC50 (µM) | Reference |

| nsp13-IN-1 (Compound C1) | ssDNA+ATPase | ssDNA | 6 | Not Reported | [3] |

| SSYA10-001 | Helicase (dsRNA unwinding) | dsRNA | 5.7 | 8.95 (SARS-CoV replicon) | [4] |

| SSYA10-001 | Helicase (dsDNA unwinding) | dsDNA | 5.3 | Not Reported | [4] |

| Lumacaftor | ATPase | Not specified | 300 | Not Reported | [5][6] |

| Cepharanthine | ATPase | Not specified | 400 | Not Reported | [5][6] |

| FPA-124 | Helicase (FRET) | DNA | 1.9 | 1.8 (SARS-CoV-2 in Vero E6) | [1][7] |

| Suramin | Helicase (FRET) | DNA | 0.8 | 10.1 (SARS-CoV-2 in Vero E6) | [1][7] |

| Myricetin | Helicase (FRET) | DNA | 2.6 | >50 (SARS-CoV-2 in Vero E6) | [7][8] |

| Baicalein | Helicase (FRET) | DNA | 6.4 | Not Reported | [8] |

Experimental Protocols

High-Throughput Screening Workflow

The general workflow for a high-throughput screening campaign to identify nsp13 inhibitors is depicted below. This process involves a primary screen of a large compound library, followed by hit confirmation and validation through dose-response curves and secondary/orthogonal assays to eliminate false positives.

References

- 1. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, mechanism and crystallographic fragment screening of the SARS-CoV-2 NSP13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Characterization of SARS-CoV-2 nsp13 ATPase Activity and Discovery of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SSYA 10-001 (DSHS00884) | SARS-CoV-2 Nsp13 inhibitor | Probechem Biochemicals [probechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV-2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Measuring NSP13-IN-1 IC50 Values

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of NSP13-IN-1, a known inhibitor of the SARS-CoV-2 NSP13 helicase. The NSP13 helicase is a critical enzyme for viral replication, making it a prime target for antiviral drug development. The following protocols are based on established methods for characterizing NSP13 inhibitors and are intended to guide researchers in the accurate assessment of inhibitor potency.

Introduction to NSP13 Helicase and NSP13-IN-1

The SARS-CoV-2 non-structural protein 13 (NSP13) is a multifunctional enzyme with both helicase and nucleoside triphosphatase (NTPase) activities. It utilizes the energy from NTP hydrolysis to unwind double-stranded RNA and DNA, a process essential for viral genome replication and transcription.[1][2] Given its crucial role in the viral life cycle and its high degree of conservation among coronaviruses, NSP13 is a significant target for the development of broad-spectrum antiviral therapeutics.[1]

NSP13-IN-1 is a potent inhibitor of the SARS-CoV-2 NSP13 helicase. It has been shown to selectively inhibit the single-stranded DNA (ssDNA)-stimulated ATPase activity of NSP13.[3][4]

Key Techniques for Measuring NSP13-IN-1 IC50

Several robust methods are available to determine the IC50 value of inhibitors targeting NSP13. The primary approaches involve directly measuring the enzyme's helicase or ATPase activity in the presence of varying concentrations of the inhibitor.

-

ATPase Activity Assays: These assays quantify the hydrolysis of ATP to ADP and inorganic phosphate (Pi), which is coupled to the helicase's activity.

-

Helicase (Unwinding) Activity Assays: These assays directly measure the separation of a double-stranded nucleic acid substrate into single strands.

-

Cell-Based Antiviral Assays: These assays assess the ability of an inhibitor to suppress viral replication in a cellular context.

This document will focus on the detailed protocols for the biochemical assays (ATPase and helicase activity) as they directly measure the interaction between the inhibitor and the purified enzyme, providing a direct IC50 value.

Data Presentation: IC50 Values of NSP13 Inhibitors

The following table summarizes the reported IC50 values for NSP13-IN-1 and other representative NSP13 inhibitors, highlighting the assay method used for their determination.

| Inhibitor | Target | Assay Type | Substrate | IC50 Value | Reference |

| NSP13-IN-1 | SARS-CoV-2 NSP13 | ssDNA+ ATPase Assay | ssDNA | 6 µM | [3][4] |

| Lumacaftor | SARS-CoV-2 NSP13 | ATPase Assay | N/A | ~0.3 mM | [5][6] |

| Cepharanthine | SARS-CoV-2 NSP13 | ATPase Assay | N/A | ~0.4 mM | [5][6] |

| Myricetin | SARS-CoV-2 NSP13 | Unwinding Assay | dsDNA | Low µM range | [6] |

| Baicalein | SARS-CoV-2 NSP13 | Unwinding Assay | dsDNA | Low µM range | [6] |

| Punicalagin | SARS-CoV-2 NSP13 | FRET-based DNA Unwinding | dsDNA | N/A (EC50 = 196 nM in Vero cells) | [7] |

| IOWH-032 | SARS-CoV-2 NSP13 | ATPase & Helicase Assays | RNA/ATP | Low µM range | [8] |

Experimental Protocols

Protocol 1: Colorimetric ATPase Activity Assay for NSP13-IN-1 IC50 Determination

This protocol is adapted from methods used to characterize the ATPase activity of NSP13 and its inhibition. It relies on the colorimetric detection of inorganic phosphate (Pi) released during ATP hydrolysis using a malachite green-based reagent.[5][6]

Materials:

-

Purified recombinant SARS-CoV-2 NSP13 protein

-

NSP13-IN-1 (or other inhibitors) dissolved in DMSO

-

Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

ATP solution (in assay buffer)

-

Single-stranded DNA (ssDNA) oligonucleotide (e.g., poly(dT))

-

Malachite Green Molybdate (AM/MG) reagent

-

96-well microplates

-

Plate reader capable of measuring absorbance at ~620-650 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of NSP13-IN-1 in DMSO. A typical starting concentration for the dilution series could be 1 mM.

-

Reaction Setup:

-

In a 96-well plate, add 1 µL of the NSP13-IN-1 dilution series to each well. For control wells, add 1 µL of DMSO.

-

Prepare a reaction mixture containing the assay buffer, 150 nM of NSP13 protein, and a saturating concentration of ssDNA.

-

Add 10 µL of the NSP13/ssDNA mixture to each well containing the inhibitor or DMSO.

-

Pre-incubate the plate at 37 °C for 10-20 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Prepare a solution of ATP in assay buffer (e.g., 0.25 mM final concentration).

-

To initiate the reaction, add 9 µL of the ATP solution to each well, bringing the final reaction volume to 20 µL.

-

Incubate the plate at 37 °C for 20 minutes.

-

-

Detection:

-

Stop the reaction and detect the released phosphate by adding 80 µL of the AM/MG dye solution to each well.

-

Incubate at room temperature for 5-10 minutes to allow color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (typically 620-650 nm) using a plate reader.

-

Subtract the background absorbance (from wells with no enzyme).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation) in a suitable software like GraphPad Prism.

-

Protocol 2: Fluorescence Resonance Energy Transfer (FRET)-Based Helicase Assay

This protocol describes a FRET-based assay to directly measure the unwinding activity of NSP13. It uses a dual-labeled nucleic acid substrate where a fluorophore and a quencher are in close proximity in the double-stranded form, resulting in low fluorescence. Upon unwinding by the helicase, the fluorophore and quencher are separated, leading to an increase in fluorescence.[1][3]

Materials:

-

Purified recombinant SARS-CoV-2 NSP13 protein

-

NSP13-IN-1 (or other inhibitors) dissolved in DMSO

-

Helicase Assay Buffer: 20 mM HEPES (pH 7.5), 40 mM KCl, 5 mM MgCl₂, 0.5 mM EDTA, 1 mM TCEP, 0.01% Triton X-100, and 0.1 mg/mL bovine serum albumin

-

FRET-labeled DNA or RNA substrate (e.g., a 5'-Cy3 labeled strand annealed to a 3'-BHQ2 labeled complementary strand, with a 5' overhang for helicase loading)

-

ATP solution (in helicase assay buffer)

-

384-well, black, non-binding surface microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of NSP13-IN-1 in DMSO.

-

Reaction Setup:

-

In a 384-well plate, dispense a small volume (e.g., 20 nL) of the NSP13-IN-1 dilution series into each well using an acoustic dispenser. For control wells, dispense DMSO.

-

Prepare a 2x NSP13 enzyme solution in helicase assay buffer (e.g., 20 nM final concentration).

-

Add 12 µL of the 2x NSP13 solution to each well.

-

Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Prepare a 2x substrate/ATP solution containing the FRET-labeled nucleic acid substrate (e.g., 100 nM final concentration) and ATP (e.g., 2 mM final concentration) in helicase assay buffer.

-

Initiate the unwinding reaction by adding 12 µL of the 2x substrate/ATP solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., for Cy3: excitation ~544 nm, emission ~590 nm).

-

Monitor the increase in fluorescence intensity over time (e.g., every 60-90 seconds for 30-60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities to the DMSO control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

References

- 1. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico Binding of 2-Aminocyclobutanones to SARS-CoV-2 Nsp13 Helicase and Demonstration of Antiviral Activity [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SARS-CoV-2 nsp13-IN-1 | TargetMol [targetmol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Punicalagin as an allosteric NSP13 helicase inhibitor potently suppresses SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for nsp13-IN-1 in Viral Replication Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-structural protein 13 (nsp13) is a crucial enzyme for the replication of many viruses, including coronaviruses like SARS-CoV-2.[1][2][3][4][5][6][7][8][9][10] Its helicase activity, which unwinds double-stranded RNA and DNA, is essential for the viral replication-transcription complex (RTC).[1][6][8] The high degree of conservation of nsp13 among coronaviruses makes it an attractive target for the development of broad-spectrum antiviral therapeutics.[1][2][4][7] This document provides detailed application notes and protocols for the utilization of nsp13-IN-1, a representative inhibitor of nsp13, in various viral replication and enzymatic assays. These protocols are intended to guide researchers in the screening and characterization of potential nsp13 inhibitors.

Mechanism of Action of nsp13 and Inhibition by nsp13-IN-1

Nsp13 is a superfamily 1B (SF1B) helicase that unwinds RNA and DNA in a 5' to 3' direction, a process powered by ATP hydrolysis.[1][6] This enzymatic activity is vital for resolving RNA secondary structures and separating RNA strands during viral genome replication and transcription.[8] Furthermore, nsp13 possesses RNA 5'-triphosphatase activity, which is implicated in the capping of viral RNA.[1] Nsp13 also plays a role in immune evasion by inhibiting the host's interferon response. It has been shown to interact with and inhibit the activation of TBK1 and IRF3, key components of the innate immune signaling pathway.[11][12]

Nsp13-IN-1 and other similar small molecule inhibitors are designed to interfere with these essential functions. Depending on their specific mechanism, these inhibitors can act by:

-

Competitive Inhibition: Binding to the ATP-binding site, preventing ATP hydrolysis and subsequent helicase activity.

-

Non-competitive Inhibition: Binding to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.

-

Inhibition of Nucleic Acid Binding: Preventing the helicase from binding to its RNA or DNA substrate.

The following diagram illustrates the central role of nsp13 in the viral replication-transcription complex and its interaction with the host immune system, highlighting the points of potential inhibition.

Quantitative Data of nsp13 Activity and Inhibition

The following table summarizes key kinetic parameters for SARS-CoV-2 nsp13 and the inhibitory concentrations of representative compounds from the literature. This data is crucial for designing experiments and interpreting results.

| Parameter | Value | Substrate | Virus | Reference |

| Km (ATP) | 0.11 mM | DNA | SARS-CoV-2 | [1] |

| 0.13 mM | RNA | SARS-CoV-2 | [1] | |

| 0.47 ± 0.06 mM | DNA | SARS-CoV-2 | [13] | |

| Km (Nucleic Acid) | 2.6 µM | DNA | SARS-CoV-2 | [1] |

| 1.0 µM | RNA | SARS-CoV-2 | [1] | |

| 1.22 ± 0.29 μM | dsDNA | SARS-CoV-2 | [13] | |

| kcat | 54.25 ± 5.3 min–1 | dsDNA | SARS-CoV-2 | [13] |

| EC50 (SSYA10-001) | ~10 µM | - | SARS-CoV-2 | [1] |

| EC50 (Myricetin) | ~5 µM | - | SARS-CoV-2 | [1] |

| EC50 (Suramin) | ~2 µM | - | SARS-CoV-2 | [1] |

| EC50 (FPA-124) | ~1 µM | - | SARS-CoV-2 | [1] |

Experimental Protocols

Nsp13 Helicase Activity Assay (FRET-based)

This protocol describes a high-throughput assay to measure the helicase activity of nsp13 by monitoring the unwinding of a fluorescently labeled nucleic acid substrate.

References

- 1. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SARS-CoV-2 helicase NSP13 hijacks the host protein EWSR1 to promote viral replication by enhancing RNA unwinding activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Force-dependent stimulation of RNA unwinding by SARS-CoV-2 nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Unwinding mechanism of SARS-CoV helicase (nsp13) in the presence of Ca2+, elucidated by biochemical and single-molecular studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]